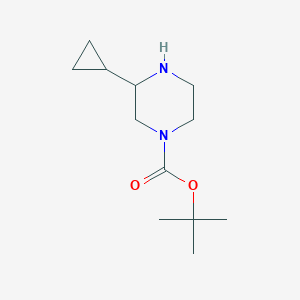3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester
CAS No.: 886779-85-7
Cat. No.: VC7852224
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 886779-85-7 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 |
| IUPAC Name | tert-butyl 3-cyclopropylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3 |
| Standard InChI Key | HHEGEBMPXPIGCR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 |
Introduction
Structural and Chemical Characteristics
3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The cyclopropyl group is attached to the carbon at position 3, while the tert-butyl ester protects the carboxylic acid at position 1.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| CAS Number | 886779-85-7 | |
| Boiling Point (Predicted) | ~310.2°C | |
| Density (Predicted) | 1.090 g/cm³ |
The tert-butyl ester group enhances stability during synthesis by preventing unwanted side reactions at the carboxylic acid site . The cyclopropyl moiety introduces steric and electronic effects, influencing binding interactions in biological systems .
Synthetic Routes and Reaction Conditions
The compound is synthesized through multi-step processes optimized for yield and purity. Key methods include:
Deprotection and Salt Formation
A method patented in CN111116514A outlines a two-step process:
-
Deprotection:
-
Substrate: 4-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane.
-
Conditions: Stirring at 0°C followed by heating to 25°C for 3 hours.
-
Outcome: Removal of the tert-butoxycarbonyl (Boc) group to yield 1-cyclopropane formyl piperazine .
-
-
Salt Formation:
Alternative Synthetic Pathways
Industrial-scale production often employs continuous flow reactors and catalysts to optimize efficiency. For example:
-
Cyclopropanation: Simmons-Smith reagents or diazomethane introduce the cyclopropyl group.
-
Esterification: Reaction of the carboxylic acid with tert-butyl alcohol in the presence of acid catalysts (e.g., p-toluenesulfonic acid).
Biological and Pharmacological Relevance
This compound is pivotal in the synthesis of bioactive molecules, particularly antimicrobials and CNS-targeted drugs.
Role in Antimicrobial Synthesis
It serves as a precursor for oxazolidinones, a class of synthetic antibiotics effective against gram-positive pathogens. For example:
-
Oxazolidinone Derivatives: The piperazine ring facilitates the formation of oxazolidinone scaffolds, which inhibit ribosomal initiation complexes .
-
Structure-Activity Relationships (SAR): Modifications, such as introducing fluorinated substituents, enhance target binding and metabolic stability .
CNS-Targeted Applications
The cyclopropyl group may modulate interactions with neurotransmitter receptors. Analogous compounds have shown potential in treating psychiatric disorders by influencing serotonergic systems.
Comparative Analysis with Structural Analogues
The compound belongs to a family of piperazine derivatives with varying substituents. Key analogues include:
| Compound | Position of Cyclopropyl | CAS Number | Key Difference |
|---|---|---|---|
| 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester | 3 | 886779-85-7 | Parent compound |
| 2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester | 2 | 886779-93-7 | Cyclopropyl at position 2 |
| 4-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester | 4 | Not specified | Cyclopropyl at position 4 |
| (S)-3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester | 3 (S-configuration) | 1240582-07-3 | Chiral center at position 3 |
| (R)-3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester | 3 (R-configuration) | 1240587-11-4 | Chiral center at position 3 |
The stereochemistry (S vs. R) and substituent position significantly impact biological activity and synthetic utility .
Physical and Chemical Properties
Stability and Reactivity
-
Solubility: Moderate solubility in organic solvents (e.g., dichloromethane, ethanol) but limited in water .
Acid-Base Behavior
The tert-butyl ester is stable under neutral conditions but cleaved under acidic or basic environments. For example:
-
Deprotection: TFA efficiently removes the Boc group, yielding the free carboxylic acid .
-
Salt Formation: Reacts with acid chlorides (e.g., acetyl chloride) to form hydrochloride salts .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is used in:
-
Oxazolidinone Synthesis: Key intermediate for antibiotics targeting resistant bacterial strains .
-
Piperazine-Based Drugs: Precursor for antidepressants, antipsychotics, and anti-anxiety agents.
Mechanistic Insights
-
Steric Effects: The tert-butyl group minimizes steric hindrance, enabling selective reactions .
-
Electronic Effects: The cyclopropyl ring’s electron-withdrawing nature enhances binding affinity to enzymes .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume